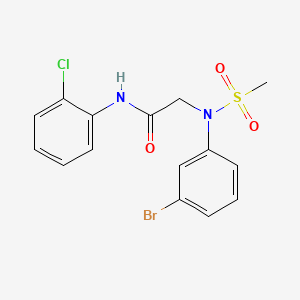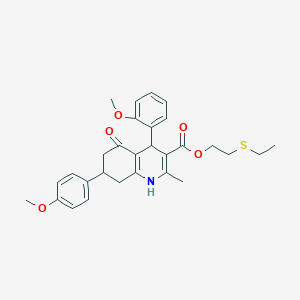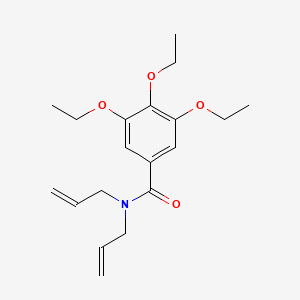
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have numerous beneficial effects on various physiological processes.
Mécanisme D'action
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cGMP. This increase in cGMP levels leads to the activation of various downstream signaling pathways, which ultimately result in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have numerous biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its ability to selectively stimulate sGC without affecting other enzymes or receptors. This specificity allows for more targeted therapeutic interventions and reduces the risk of unwanted side effects. However, one limitation of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can limit its effectiveness in certain disease conditions.
Orientations Futures
There are numerous future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its potential therapeutic applications. One area of focus is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in various disease conditions.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to have vasodilatory effects and can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in various physiological processes.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWLZFAENKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)

![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)